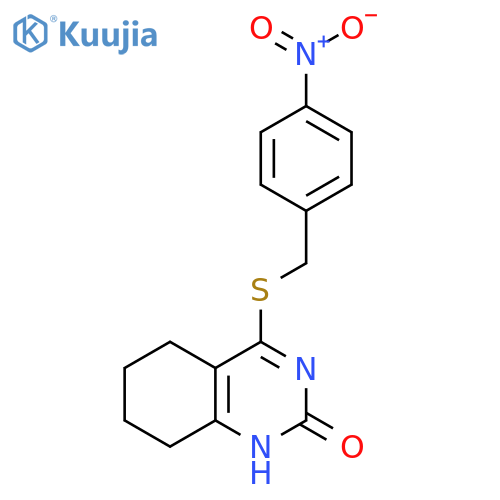

Cas no 898444-28-5 (4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one)

4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Quinazolinone, 5,6,7,8-tetrahydro-4-[[(4-nitrophenyl)methyl]thio]-

- 4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one

-

- インチ: 1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19)

- InChIKey: WOUKUJYOCWOUCZ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(CCCC2)C(SCC2=CC=C([N+]([O-])=O)C=C2)=NC1=O

4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2684-0099-5μmol |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2684-0099-2μmol |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2684-0099-2mg |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2684-0099-5mg |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2684-0099-1mg |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2684-0099-3mg |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2684-0099-4mg |

4-{[(4-nitrophenyl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |

898444-28-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-oneに関する追加情報

Comprehensive Overview of 4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS No. 898444-28-5)

The compound 4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS No. 898444-28-5) is a synthetic heterocyclic molecule with significant potential in pharmaceutical research and medicinal chemistry. Its unique structure, featuring a hexahydroquinazolinone core and a 4-nitrophenylmethylsulfanyl substituent, makes it a subject of interest for researchers exploring enzyme inhibition, receptor modulation, and drug discovery. This article delves into its properties, applications, and relevance in contemporary scientific discussions.

One of the key reasons for the growing interest in 4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is its potential role in targeted therapy. With the rise of precision medicine, researchers are increasingly focusing on compounds that can selectively interact with biological pathways. The nitrophenyl and sulfanyl groups in this molecule may contribute to its ability to bind specific proteins or enzymes, making it a candidate for anti-inflammatory or anticancer applications. Recent studies have highlighted its relevance in kinase inhibition, a hot topic in cancer research.

From a chemical synthesis perspective, CAS No. 898444-28-5 presents intriguing challenges and opportunities. The hexahydroquinazolinone scaffold is a versatile building block in organic chemistry, often used to construct more complex molecules. Its methylsulfanyl linkage adds stability and potential for further functionalization, which is critical in drug design. Researchers are exploring its use in combinatorial chemistry libraries, where diverse compounds are screened for biological activity.

In the context of green chemistry and sustainable synthesis, 4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one has also garnered attention. The push for eco-friendly solvents and catalytic methods has led to innovations in its production. For instance, microwave-assisted synthesis and flow chemistry techniques have been applied to reduce waste and improve yields, aligning with global trends toward sustainable laboratory practices.

The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are critical for its potential applications. Its nitrophenyl group may influence its UV-visible absorption, making it useful in analytical chemistry or as a fluorescent probe. Additionally, its hydrogen bonding capabilities could enhance its interactions with biological targets, a feature often explored in computational chemistry and molecular docking studies.

Another area of interest is the compound's potential in neurological research. The quinazolinone moiety is found in several CNS-active drugs, and modifications like the methylsulfanyl group could modulate its blood-brain barrier permeability. This has sparked investigations into its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where small molecule inhibitors are in high demand.

From an intellectual property standpoint, CAS No. 898444-28-5 is part of a broader landscape of patented compounds. Its structural uniqueness positions it as a valuable asset in pharmaceutical patents, particularly for companies specializing in kinase inhibitors or GPCR modulators. Researchers and IP attorneys often scrutinize such molecules for their novelty and non-obviousness, key criteria in patent law.

In summary, 4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS No. 898444-28-5) is a multifaceted compound with promising applications in drug discovery, analytical chemistry, and materials science. Its relevance to precision medicine, sustainable synthesis, and neurological research ensures it remains a topic of active investigation. As scientific advancements continue, this molecule may unlock new possibilities in therapeutic development and chemical innovation.

898444-28-5 (4-{(4-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one) 関連製品

- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)

- 1805838-42-9(1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one)

- 1407161-75-4(1-(4-methoxyphenyl)-4,5-dimethyl-1H-Imidazole)

- 189132-01-2(Tert-butyl N-[(4-iodophenyl)methyl]carbamate)

- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)

- 1261889-80-8(2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol)

- 20330-99-8(N1-(4-Propylphenyl)acetamide)

- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)

- 186376-18-1(tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate)

- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)